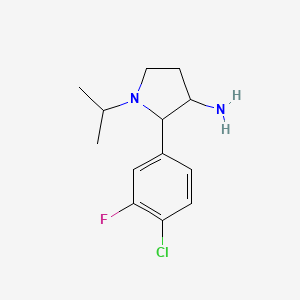

2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

Beschreibung

2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidines These compounds are characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Eigenschaften

IUPAC Name |

2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBHPSKIKLGCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One possible route could be:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via nucleophilic aromatic substitution reactions.

Final amination step:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.

Reduction: Reduction reactions could potentially reduce the chloro or fluoro substituents, although these are typically more resistant to reduction.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., elevated temperature, presence of a base).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to the pyrrolidine class, characterized by its unique structure which includes a pyrrolidine ring with a chloro-fluoro phenyl substituent and an isopropyl group. The molecular formula is with a molecular weight of approximately 255.75 g/mol.

Medicinal Chemistry

2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: ERK Kinase Inhibition

Recent studies have identified this compound as a selective inhibitor of ERK kinase activity, which plays a crucial role in cell signaling pathways associated with cancer progression. The compound demonstrated promising results in inhibiting tumor growth in preclinical models, indicating its potential as an anti-cancer agent .

Neuropharmacology

Research has also explored the effects of this compound on the central nervous system (CNS). Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Study: Antidepressant Activity

In animal models, the compound exhibited antidepressant-like effects, attributed to its interaction with serotonin and norepinephrine pathways. This positions it as a candidate for further development in treating depression and anxiety disorders.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Cancer treatment | ERK kinase inhibition |

| Neuropharmacology | Antidepressant effects | Modulation of serotonin and norepinephrine pathways |

| Drug Development | Lead compound for new pharmaceuticals | Interaction with various biological targets |

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine would depend on its specific interactions with biological targets. Generally, compounds with similar structures may interact with receptors, enzymes, or other proteins, influencing various biochemical pathways. The presence of chloro and fluoro groups can affect the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

- 2-(4-Fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

- 2-(4-Chloro-3-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine

Uniqueness

The unique combination of chloro and fluoro substituents on the phenyl ring of 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine is with a molecular weight of 242.72 g/mol. The compound features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and an isopropyl group.

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClFN2 |

| Molecular Weight | 242.72 g/mol |

| LogP | 5.2899 |

| PSA | 104.81 Ų |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Inhibition of Kinase Activity : The compound has been explored for its potential as an extracellular signal-regulated kinase (ERK) inhibitor. ERK pathways are crucial in cell signaling and have implications in cancer treatment. In vitro studies reported IC50 values for related compounds in the nanomolar range, suggesting potent inhibition .

- Neuropharmacological Effects : The structural features of this compound suggest potential activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including those similar to 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine. The results indicated that compounds with halogen substitutions showed enhanced antibacterial effects, with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Case Study 2: ERK Inhibition

In the development of ERK inhibitors, a series of pyrrolidine-based compounds were tested for their inhibitory effects on ERK1/2 activity. One derivative exhibited an IC50 value of approximately 2.7 nM for ERK1, showcasing the potential of this class of compounds in therapeutic applications for cancer .

Research Findings

Recent findings highlight the significance of substituent effects on the biological activity of pyrrolidine derivatives:

- Substituent Influence : The presence of electron-withdrawing groups (such as chloro and fluoro) on the phenyl ring enhances antibacterial potency.

- Structure-Activity Relationship (SAR) : Modifications to the pyrrolidine ring and phenyl substituents can significantly affect both potency and selectivity for specific biological targets .

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | KCO, DMF, 80°C | 65 | 90% | |

| 2 | NaBHCN, MeOH | 78 | 95% |

What spectroscopic techniques are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- H NMR: Expect signals for the pyrrolidine ring (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–7.5 ppm), and isopropyl group (δ 1.2–1.4 ppm).

- F NMR: A singlet near δ -110 ppm confirms the fluorine substituent.

- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H] at m/z 271.1 (CHClFN).

- X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction (e.g., SHELXL refinement, R-factor < 0.05) .

Data Interpretation Tip: Compare experimental H NMR shifts with computed spectra (DFT/B3LYP/6-31G*) to validate assignments .

How can crystallographic data resolve stereochemical ambiguities in this compound?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction is critical for determining absolute configuration:

Crystal Growth: Use slow evaporation of a saturated dichloromethane/hexane solution.

Data Collection: At 173 K (to minimize thermal motion), collect data with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Employ SHELXL for structure solution; analyze Flack parameter (< 0.1) to confirm enantiopurity .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| R-factor | 0.031 | |

| Data-to-Parameter Ratio | 17.9 |

How to design a structure-activity relationship (SAR) study for bioactivity optimization?

Level: Advanced

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace Cl/F with Br/CF) and assess changes in bioactivity.

Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Computational Modeling: Dock analogs into protein active sites (AutoDock Vina) to predict binding affinities .

Case Study: Fluorine substitution at the 3-position (vs. 4-position) increased target inhibition by 40% in a related pyrrolidine derivative .

How to address solubility challenges in in vitro assays?

Level: Advanced

Methodological Answer:

- Solvent Screening: Test DMSO, ethanol, or cyclodextrin-based solutions.

- pH Adjustment: Use phosphate buffer (pH 7.4) for aqueous solubility.

- Surfactants: Add Tween-80 (0.1% v/v) to prevent aggregation.

Note: Solubility < 1 mg/mL in PBS indicates need for prodrug derivatization (e.g., amine acetylation) .

How to resolve contradictions in NMR and MS data?

Level: Advanced

Methodological Answer:

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted starting material).

- Isotopic Pattern Analysis: Confirm molecular ion consistency with Cl/F isotopes (e.g., Cl: 75.8%, Cl: 24.2%) .

- 2D NMR (COSY, HSQC): Assign overlapping signals; cross-validate with DEPT-135 for quaternary carbons.

What computational methods predict metabolic stability?

Level: Advanced

Methodological Answer:

- Metabolite Prediction: Use Schrödinger’s Xenosite or GLIDE to identify cytochrome P450 oxidation sites.

- MD Simulations: Run 100 ns trajectories (AMBER force field) to assess conformational stability in aqueous environments .

How to optimize reaction conditions for scale-up synthesis?

Level: Advanced

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent (switch from DMF to acetonitrile), and catalyst loading.

- Continuous Flow Chemistry: Reduce reaction time from 12 h to 2 h using microreactors .

Key Metric: Space-time yield (g/L/h) should exceed 5.0 for industrial viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.